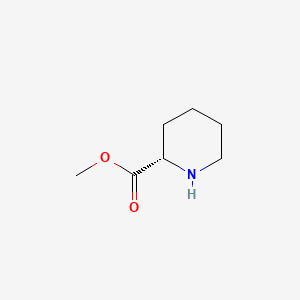

(S)-Methyl piperidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-4-2-3-5-8-6/h6,8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXQTTWVBUDFUNO-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCCCN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Characterization and Analysis in S Methyl Piperidine 2 Carboxylate Research

Principles Governing Enantioselectivity and Diastereoselectivity in Synthesis

The synthesis of (S)-Methyl piperidine-2-carboxylate and its derivatives often involves the creation of one or more chiral centers, making the control of enantioselectivity (the preferential formation of one enantiomer over the other) and diastereoselectivity (the preferential formation of one diastereomer over others) a critical challenge.

Several strategies are employed to achieve high levels of stereocontrol:

Asymmetric Catalysis : Chiral catalysts, such as dirhodium(II) tetracarboxylates, are instrumental in guiding reactions to produce a specific stereoisomer. For instance, the use of Rh2(S-PTAD)4 as a catalyst in C-H functionalization reactions has demonstrated high levels of both diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee). acs.org The choice of catalyst is crucial, as different catalysts can lead to varying degrees of stereoselectivity. acs.org

Chiral Auxiliaries : Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of a reaction. This auxiliary is then removed in a subsequent step.

Substrate Control : The inherent stereochemistry of the starting material can influence the formation of new stereocenters. For example, in the reduction of a ketone, the hydride reagent may preferentially attack from the less sterically hindered face of the molecule, leading to a high diastereomeric ratio. nih.gov

Kinetic Resolution : This technique separates a racemic mixture by reacting it with a chiral catalyst or reagent that preferentially reacts with one enantiomer, leaving the other unreacted. whiterose.ac.ukacs.org For example, the use of n-BuLi and the chiral ligand sparteine (B1682161) can achieve kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.ukacs.org

The diastereoselectivity of a reaction can often be explained by examining the transition state models. For instance, in a cascade double Michael reaction, the observed diastereoselectivity can be attributed to the relative stabilities of the possible transition states, with steric interactions like 1,3-allylic strain playing a deciding role. beilstein-journals.org The hydrogenation of pyridine (B92270) precursors followed by N-protection often yields cis-piperidines as the major product with high diastereomeric ratios. nih.gov The epimerization of the ester group can then be employed to access the trans-isomers. nih.gov

Analytical Techniques for Stereochemical Elucidation

A suite of powerful analytical methods is used to determine the stereochemical integrity of this compound and its derivatives.

NMR spectroscopy is an indispensable tool for elucidating the structure and stereochemistry of organic molecules.

¹H-NMR Spectroscopy : This technique provides information about the chemical environment and connectivity of hydrogen atoms. The coupling constants (J values) between adjacent protons are particularly useful for determining the relative stereochemistry of substituents on the piperidine (B6355638) ring. For example, the magnitude of the coupling constants can indicate whether substituents are in an axial or equatorial position, which in turn helps to establish the cis or trans relationship between them. nih.gov In some cases, the ¹H-NMR spectra of crude reaction products are used to determine the diastereomeric ratio (dr). nih.gov

Correlation Spectroscopy (COSY) : This two-dimensional NMR technique reveals which protons are coupled to each other, helping to piece together the spin systems within a molecule and confirm structural assignments. researchgate.net

Table 1: Representative NMR Data for Piperidine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) |

| Methyl 3-fluoro-2-oxo-3-piperidinecarboxylate | ¹H | Varies |

| Methyl 3-fluoro-2-oxo-3-piperidinecarboxylate | ¹³C | Varies |

| Methyl 3-fluoro-2-oxo-3-piperidinecarboxylate | ¹⁹F | Varies |

| (S)-Methyl 3-fluoro-2-oxopiperidine-3-carboxylate | ¹H | Varies |

| (S)-Methyl 3-fluoro-2-oxopiperidine-3-carboxylate | ¹⁹F | Varies |

Note: Specific chemical shifts are highly dependent on the solvent and the specific structure of the compound. The table illustrates the types of data obtained. rsc.org

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a crystalline molecule. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule. This allows for the definitive determination of both the relative stereochemistry (the arrangement of different stereocenters within the same molecule) and, in many cases, the absolute stereochemistry (the actual spatial arrangement of atoms). acs.org For example, the relative stereochemistry of a substituted piperidine was confirmed by single-crystal X-ray diffraction of its N-tosyl derivative. nih.gov

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the enantiomeric purity of a chiral compound. This is often achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. The ratio of the peak areas in the resulting chromatogram provides a quantitative measure of the enantiomeric excess (ee). In some cases, pre-column derivatization of the enantiomers into diastereomers is performed, which can then be separated on a standard achiral column. nih.gov HPLC methods are developed and validated to be sensitive, specific, precise, and accurate for the quantification of the undesired enantiomer. nih.gov

Computational Approaches to Stereochemical Prediction and Reaction Mechanism Elucidation

Computational chemistry has become a powerful partner to experimental work in understanding and predicting stereochemical outcomes. rsc.org

Stereochemical Prediction : Molecular modeling and computational tools can be used to predict the stereoselectivity of a reaction. rsc.org By calculating the energies of different possible transition states, chemists can often predict which stereoisomer will be the major product. This is particularly useful in the design of new synthetic routes and in the optimization of reaction conditions.

Reaction Mechanism Elucidation : Computational studies can provide detailed insights into the step-by-step pathway of a reaction. nih.gov This can help to explain the observed stereoselectivity and guide the development of more efficient and selective reactions. For example, computational studies have been used to rationalize the reactivity differences between various carbene species in C-H functionalization reactions. acs.org Molecular dynamics simulations can also be employed to understand the interactions between a ligand and a receptor, revealing crucial amino acid residues involved in binding. nih.gov

Applications of S Methyl Piperidine 2 Carboxylate and Its Chiral Derivatives As Versatile Chiral Building Blocks

Precursors in Complex Natural Product Synthesis

The piperidine (B6355638) scaffold is a common motif in numerous biologically active natural products. (S)-Methyl piperidine-2-carboxylate provides a readily available and stereochemically defined starting point for the asymmetric synthesis of these complex targets.

Total and Enantioselective Synthesis of Piperidine Alkaloids

The enantioselective synthesis of various piperidine alkaloids has been successfully achieved using chiral building blocks derived from or related to this compound. These alkaloids exhibit a broad spectrum of biological activities.

Coniine: The synthesis of the toxic hemlock alkaloid, (R)-coniine, has been accomplished through enantioselective methods starting from chiral precursors. nih.govresearchgate.net These syntheses often involve the manipulation of a chiral piperidine ring system to introduce the characteristic propyl side chain.

Pseudoconhydrine: The synthesis of this piperidine alkaloid, also found in hemlock, requires the stereocontrolled introduction of both a hydroxyl and a propyl group onto the piperidine ring. Chiral synthons play a pivotal role in establishing the correct relative and absolute stereochemistry.

Hygrocine: While specific syntheses starting directly from this compound are not detailed in the provided results, the general importance of chiral piperidine building blocks in alkaloid synthesis is well-established.

Lycopodium Alkaloids: This large and structurally diverse family of alkaloids often contains complex polycyclic systems incorporating piperidine rings. The construction of these intricate architectures frequently relies on the use of chiral building blocks to control the stereochemistry of multiple stereocenters.

A common strategy in these syntheses involves the use of a phenylglycinol-derived δ-lactam, which serves as a versatile chiral precursor to a variety of piperidine, indolizidine, and quinolizidine (B1214090) alkaloids. nih.govresearchgate.netcolab.ws This approach has been successfully applied to the synthesis of alkaloids such as (R)-coniine, (2R,6S)-dihydropinidine, (2R,6R)-lupetidine, and (2R,6R)-solenopsin A. nih.govresearchgate.net

Construction of Spiro and Fused Polycyclic Systems

The development of methodologies for constructing spirocyclic and fused polycyclic systems is of significant interest in medicinal chemistry due to the unique three-dimensional structures these motifs provide. researchgate.netnih.gov this compound and its derivatives are valuable starting materials for creating these complex molecular frameworks.

Spiro-fused heterocyclic systems are prevalent in many natural products and have gained popularity in drug discovery programs. researchgate.netbeilstein-journals.org The synthesis of these compounds often involves the formation of a new ring onto a pre-existing piperidine scaffold or vice versa. researchgate.net For instance, the synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems has been developed, providing motifs with differentiated sites for further functionalization. researchgate.net These spirocycles can serve as rigid scaffolds to orient substituents in a precise spatial arrangement, which is crucial for their interaction with biological targets. nih.gov

Building Blocks for Biologically Active Molecules

The versatility of this compound extends beyond natural product synthesis into the realm of medicinal and agrochemical chemistry.

Synthesis of Piperidine-Based Pharmaceutical Agents

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and drug candidates. nih.gov this compound and its derivatives serve as key building blocks for the synthesis of various pharmaceutical agents. evitachem.comnih.gov The ability to introduce substituents at various positions on the piperidine ring with stereochemical control is essential for optimizing the pharmacological properties of these molecules.

Development of Intermediate Compounds for Agrochemicals

The structural features that make piperidine derivatives valuable in pharmaceuticals also translate to the agrochemical industry. While specific examples of agrochemicals derived from this compound are not explicitly detailed in the search results, the general utility of piperidine-containing compounds suggests their potential as intermediates in the development of new pesticides and herbicides.

Precursors for Glycomimetics and Iminosugars

Glycomimetics are molecules designed to mimic the structure and function of carbohydrates and are of great interest in drug discovery. unimi.it Iminosugars, a class of glycomimetics where the endocyclic oxygen of a sugar is replaced by a nitrogen atom, are a prominent example. unimi.itasinex.com These compounds often exhibit potent inhibitory activity against glycosidases and glycosyltransferases, enzymes involved in numerous biological processes. mdpi.com

This compound and its derivatives can serve as precursors for the synthesis of polyhydroxylated piperidines, which are a type of iminosugar. asinex.comnih.gov These iminosugars can act as biomimetics of their corresponding pyranose analogs and have been investigated as potential therapeutic agents for various diseases, including diabetes and viral infections. unimi.itnih.gov The synthesis of novel piperidine iminosugars, sometimes fused with other ring systems like cyclopropanes, aims to create compounds with enhanced inhibitory activity and selectivity against specific glycosidases. nih.gov

Utility in the Design and Preparation of Asymmetric Catalysts

This compound and its parent acid, (S)-pipecolic acid, have emerged as valuable and versatile chiral building blocks in the design and synthesis of a variety of asymmetric catalysts. The inherent chirality and the presence of both a secondary amine and a carboxylate functional group within the piperidine ring provide a robust scaffold for the development of both organocatalysts and chiral ligands for metal-catalyzed reactions. These catalysts have demonstrated high efficacy and stereoselectivity in a range of asymmetric transformations.

Direct Organocatalysis with (S)-Pipecolic Acid

(S)-Pipecolic acid itself can function as an effective organocatalyst, particularly in asymmetric C-C bond-forming reactions. A notable example is its application in direct asymmetric Mannich reactions. When employed as a catalyst for the reaction between aldehydes and N-p-methoxyphenyl-protected α-imino ethyl glyoxylate, (S)-pipecolic acid has been shown to produce both syn- and anti-Mannich products with excellent enantioselectivities, exceeding 98% enantiomeric excess (ee). This demonstrates the ability of the rigid, six-membered ring of pipecolic acid to create a well-defined chiral environment for the reaction to proceed with high stereocontrol.

L-Pipecolic Acid-Derived Organocatalysts

The functional groups of (S)-pipecolic acid can be readily modified to generate more complex and highly effective organocatalysts. A significant advancement in this area is the development of N-formamides derived from L-pipecolic acid (the enantiomer of D-pipecolic acid, with (S)-configuration at C2). These derivatives have proven to be highly efficient Lewis base organocatalysts for the enantioselective reduction of N-aryl imines using trichlorosilane (B8805176) as the reducing agent.

Detailed research has shown that the structure of the amide group attached to the piperidine nitrogen has a significant impact on the catalyst's performance. By systematically modifying this group, researchers have developed highly active and selective catalysts. For instance, certain arylamido- and non-arylamido-type catalysts derived from L-pipecolic acid have been used to reduce a wide variety of N-aryl imines, achieving high isolated yields of up to 98% and impressive enantiomeric excesses of up to 96%.

Table 1: Performance of L-Pipecolic Acid-Derived N-Formamide Catalysts in the Asymmetric Reduction of N-Aryl Imines

| Catalyst Type | Substrate Scope | Max. Yield (%) | Max. ee (%) |

| Arylamido-type | Various N-aryl imines | 98 | 96 |

| Non-arylamido-type | Complements arylamido-type for certain ketimines | High | High |

Chiral Ligands for Metal-Catalyzed Asymmetric Synthesis

(S)-Pipecolic acid is a valuable precursor for the synthesis of chiral ligands for a wide array of metal-catalyzed asymmetric reactions. The ability to modify both the nitrogen and the carboxylate group allows for the creation of diverse ligand architectures.

One prominent class of ligands derived from L-pipecolic acid is the N,N'-dioxides. These ligands can be synthesized in a straightforward, multi-step process from the chiral amino acid. When complexed with various metal ions—including rare-earth metals (like Sc³⁺, Y³⁺), transition metals (such as Ni²⁺, Cu²⁺), and main group metals (e.g., Mg²⁺)—they form highly efficient and enantioselective catalysts. oup.com These catalytic systems have been successfully applied to a range of important organic transformations:

Asymmetric α-Arylation of Carbonyl Compounds: Scandium(III) complexes of these N,N'-dioxide ligands have been shown to catalyze the α-arylation of oxindoles, producing chiral products with a quaternary stereocenter in high yields and with enantioselectivities of up to 99% ee. oup.com

Asymmetric Claisen Rearrangements: Nickel(II) complexes of these ligands have been employed to catalyze the Claisen rearrangement of both propargyl and allyl vinyl ethers, affording the rearranged products in high yields and with excellent enantioselectivity. oup.com

The versatility of the piperidine scaffold is further highlighted in the organocatalytic synthesis of complex piperidine derivatives themselves. For example, chiral phosphoric acids have been used to catalyze the three-component reaction of 3-vinyl indoles with imino esters, leading to the formation of highly functionalized 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates. This reaction proceeds rapidly and with high diastereoselectivity, creating three new stereogenic centers in a single step with yields up to 70% and enantiomeric excesses up to 99%. rsc.orgrsc.org

The development of catalysts from this compound and its derivatives continues to be an active area of research, with the potential to uncover new and even more efficient catalytic systems for the synthesis of enantiomerically pure compounds.

Emerging Trends and Future Research Directions in S Methyl Piperidine 2 Carboxylate Chemistry

Advancements in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of N-heterocycles to reduce waste and enhance safety. nih.gov The synthesis of piperidones, precursors to piperidines, has been approached using green chemistry principles that offer significant advantages over classical methods like the Dieckmann condensation. A key trend is the use of biocatalysis, which employs enzymes to perform highly selective transformations under mild conditions. nih.gov For instance, the combination of biocatalysis and organocatalysis in hybrid cascades offers a powerful strategy for producing 2-substituted piperidines. rsc.orgrsc.org In one such approach, a transaminase enzyme generates a reactive cyclic imine intermediate in situ, which then undergoes an organocatalyzed Mannich reaction. rsc.org

Another significant green advancement is the use of immobilized enzymes. Candida antarctica lipase (B570770) B (CALB), when immobilized on magnetic halloysite (B83129) nanotubes, has been shown to be a reusable and highly efficient biocatalyst for the multicomponent synthesis of piperidine (B6355638) derivatives. rsc.org This method not only provides the products in excellent yields but also allows the catalyst to be recycled for up to ten consecutive cycles, demonstrating its utility for gram-scale synthesis. rsc.org Furthermore, flow chemistry is emerging as a sustainable technology for producing piperidine derivatives, offering superior control over reaction conditions, enhanced safety for handling hazardous reagents, and potential for scalable, continuous manufacturing. nih.gov

Exploration of Novel Catalytic Systems and Multicomponent Reactions

The development of novel catalytic systems is at the heart of modern synthetic chemistry, enabling the construction of complex piperidine structures with high efficiency and stereocontrol. Transition-metal catalysis remains a fertile ground for innovation.

Rhodium (Rh) Catalysis : Rhodium complexes have been successfully used for the asymmetric synthesis of polyfunctionalized chiral piperidines. thieme-connect.com One notable method involves a rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which uses a chiral primary amine to induce chirality in the final piperidine product with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.netliverpool.ac.uk This approach avoids the need for a chiral catalyst or hydrogen gas and has been proven to be scalable. dicp.ac.cnliverpool.ac.uk

Palladium (Pd) Catalysis : Palladium catalysts are versatile tools for creating piperidine derivatives. nih.govacs.org Photoinduced palladium-catalyzed cascade reactions have been developed to synthesize multi-substituted chiral piperidines from amino acid derivatives and 1,3-dienes. thieme-connect.com This method proceeds through a sequence of amidyl radical generation, hydrogen atom transfer (HAT), and intramolecular cyclization. thieme-connect.com Additionally, palladium-catalyzed C(sp³)–H arylation has been used for the regio- and stereoselective synthesis of cis-3,4-disubstituted piperidines. acs.org

Copper (Cu) Catalysis : Copper-catalyzed methods provide efficient routes to pyrrolidines and piperidines through intramolecular C–H amination of N-fluoride amides. researchgate.netacs.org These reactions can exhibit excellent regio- and chemoselectivity, opening new pathways to nitrogenated heterocycles. researchgate.net One-pot tandem hydroamination-alkynylation sequences catalyzed by copper have also been reported, often accelerated by microwave heating. thieme-connect.com

Multicomponent Reactions (MCRs) are another key area of exploration, as they allow for the rapid assembly of highly functionalized piperidines in a single step from three or more starting materials. taylorfrancis.com These reactions are highly atom-economical and can generate significant molecular diversity. An efficient pseudo-five-component reaction has been developed for the synthesis of piperidines containing a Meldrum's acid moiety, highlighting the power of MCRs to build complex and pharmacologically relevant scaffolds. acs.org Organocatalysis also plays a crucial role, with domino reactions catalyzed by species like O-TMS protected diphenylprolinol enabling the one-step formation of polysubstituted piperidines with up to four contiguous stereocenters. nih.govacs.org

| Catalyst System | Reaction Type | Key Features |

| Rhodium (Rh) | Asymmetric transfer hydrogenation | Uses a chiral amine to induce stereochemistry; scalable. dicp.ac.cnliverpool.ac.uk |

| Palladium (Pd) | C-H Arylation / Cascade reactions | Allows for selective functionalization and complex cascades. thieme-connect.comacs.org |

| Copper (Cu) | Intramolecular C-H Amination | Enables formation of N-heterocycles from N-fluoride amides. acs.org |

| Organocatalyst | Domino Michael/aminalization | Creates multiple stereocenters in a single step with high enantioselectivity. nih.govacs.org |

| Immobilized Lipase | Multicomponent Reaction (MCR) | Green, reusable biocatalyst for piperidine synthesis. rsc.org |

Integration of Machine Learning and AI in Retrosynthetic Analysis for Piperidine Carboxylates

Retrosynthesis : Generating single-step and multi-step pathways to a target molecule. nih.gov

Reaction Condition Recommendation : Suggesting viable reagents and conditions for a proposed transformation. nih.gov

Forward-Reaction Prediction : Predicting the likely products from a given set of reactants and conditions to validate a synthetic step. nih.gov

While AI models for retrosynthesis are still evolving, they hold the promise of accelerating the discovery of synthetic routes to novel piperidine carboxylates by navigating the vast chemical reaction space more efficiently than human chemists alone. dntb.gov.uaarxiv.org

Expanding the Scope of Chiral Piperidine-2-Carboxylate Applications in Functional Materials

While the primary application of chiral piperidine derivatives remains in pharmaceuticals, their unique structural and chiral properties are making them attractive building blocks for functional materials. The piperidine scaffold can be incorporated into polymers, serve as a chiral ligand for catalysis, or be used in the development of novel drug delivery systems.

For example, piperidine-containing compounds have been used to create bioactive polymeric films. nih.gov In one study, 3-oxo-3-(piperidin-1-yl)propanenitrile was synthesized and incorporated into sodium alginate/poly(vinyl alcohol) films, which showed potential for controlled drug release and antimicrobial applications. nih.gov The inherent properties of polymers like polyvinyl alcohol (PVA), such as high water content and low toxicity, make them suitable carriers for piperidine-based therapeutic agents. nih.gov

Furthermore, the chiral backbone of piperidine-2-carboxylates makes them excellent candidates for use as chiral ligands in asymmetric catalysis. Chiral ligands are crucial for controlling the stereoselectivity of transition-metal-catalyzed reactions. mdpi.com The rigid, well-defined conformation of the piperidine ring can create a specific chiral environment around a metal center, enabling the synthesis of enantiomerically pure products. The development of chiral piperidine-based ligands is an active area of research with applications in the synthesis of other valuable chemical entities.

Strategies for Divergent Synthesis from Common Piperidine-2-Carboxylate Precursors

Divergent synthesis is a powerful strategy in organic chemistry where a single, common intermediate is used to generate a library of structurally diverse compounds. (S)-Methyl piperidine-2-carboxylate and related chiral precursors are ideal starting points for such strategies due to their inherent chirality and functional handles that can be selectively manipulated.

One approach involves the use of chiral oxazolopiperidone lactams, which can be derived from amino acids and serve as versatile intermediates. rsc.orgresearchgate.net These lactams allow for the enantiodivergent synthesis of both (R)- and (S)-2-arylpiperidines, as well as the diastereodivergent synthesis of cis- and trans-disubstituted piperidines. rsc.org This demonstrates how a single chiral auxiliary can direct the synthesis towards multiple stereoisomers.

Another powerful technique involves tuning the reactivity of intermediates generated from a common precursor. For instance, the reaction of allenes with nitrene-carbene species can lead to the formation of aziridinium (B1262131) ylides. chemrxiv.org Depending on the specific carbene precursor or catalyst used, these ylides can be directed to undergo different reaction pathways, leading to either piperidines or other N-heterocycles like azetidines from the same starting allene. chemrxiv.org This tunable reactivity allows for the divergent synthesis of complex and varied heterocyclic scaffolds. Such strategies are highly valuable in medicinal chemistry for rapidly creating libraries of related compounds for structure-activity relationship (SAR) studies.

Q & A

Q. What are the common synthetic routes for (S)-Methyl piperidine-2-carboxylate, and how are reaction conditions optimized?

this compound is synthesized via esterification of piperidine-2-carboxylic acid with methanol under acidic catalysis. Advanced protocols include microwave-assisted reactions (e.g., 120°C for 2 hours in acetonitrile with i-Pr2NEt as a base), achieving >99% yield after purification via flash chromatography . Alternative routes involve alkylation using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate in DMF at 50°C for 24 hours, with DIEA as a base . Key optimization parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control, and catalytic base concentration.

Q. What analytical techniques are recommended for characterizing this compound?

Structural confirmation relies on <sup>1</sup>H/<sup>13</sup>C NMR to identify the ester carbonyl (δ ~170 ppm) and piperidine ring protons (δ 1.2–3.5 ppm). IR spectroscopy detects the ester C=O stretch (~1730 cm<sup>−1</sup>). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) or GC-MS. Chiral HPLC or polarimetry verifies enantiomeric excess, critical for ensuring the S-configuration .

Advanced Research Questions

Q. How does stereochemistry (S-configuration) influence the biological activity of this compound derivatives?

The S-configuration enhances binding affinity in enzyme inhibition studies. For example, in anti-PPIase activity assays, the S-methyl group in piperidine-2-carboxylate derivatives aligns with hydrophobic pockets in target proteins (e.g., BpMip), as shown by co-crystallization (PDB IDs: 4G50, 6O4A). Modifications like adding a trimethoxybenzene or pyridine side chain further improve activity by occupying adjacent binding sites . Comparative studies of R- and S-isomers reveal a 2–3× potency difference, emphasizing the need for enantioselective synthesis .

Q. How can researchers resolve contradictions in reported yields for microwave-assisted synthesis?

Discrepancies arise from variations in microwave power, solvent dielectric properties, and catalyst loading. For instance, yields drop significantly if acetonitrile (high dielectric constant) is replaced with THF. Systematic optimization using design-of-experiment (DoE) models, such as response surface methodology, can identify critical parameters (e.g., irradiation time, base equivalents) . Contradictory data may also stem from impurities in starting materials; rigorous pre-reaction analysis (e.g., Karl Fischer titration for water content) is advised.

Q. What strategies improve the stability of this compound in long-term storage?

Stability is compromised by ester hydrolysis under humid conditions. Storage at −80°C in anhydrous DMF or DMSO (with molecular sieves) prevents degradation for ≥6 months. Lyophilization as a hydrochloride salt enhances shelf life, as demonstrated by >98% purity retention after 12 months . Avoid repeated freeze-thaw cycles; aliquot stock solutions and store under inert gas (N2 or Ar).

Methodological Guidance

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model nucleophilic attack at the ester carbonyl, predicting regioselectivity in alkylation or amidation reactions. Molecular docking (AutoDock Vina) screens derivatives for target binding, validated by experimental IC50 data . Machine learning platforms (e.g., Chemprop) trained on PubChem datasets forecast solubility and metabolic stability .

Q. How should researchers design experiments to compare synthetic methodologies for this compound derivatives?

Use a factorial design to test variables:

- Catalysts : i-Pr2NEt vs. DBU.

- Solvents : DMF (polar aprotic) vs. toluene (non-polar).

- Temperature : 50°C vs. 80°C. Evaluate outcomes via yield, enantiomeric excess (chiral HPLC), and reaction time. For example, microwave synthesis reduces time from 24 hours to 2 hours compared to conventional heating . Include control reactions without catalysts to assess background reactivity.

Data Analysis and Interpretation

Q. How can NMR spectral data distinguish this compound from its R-isomer?

The S-isomer exhibits distinct coupling patterns in <sup>1</sup>H NMR due to restricted rotation of the piperidine ring. For example, the axial proton at C2 shows a triplet (J = 10–12 Hz) in the S-form, while the R-isomer displays a doublet of doublets. <sup>13</sup>C NMR differentiates diastereotopic carbons (C2 and C6) with chemical shifts varying by 0.5–1.0 ppm .

Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR) of this compound analogs?

Multivariate analysis (e.g., partial least squares regression) correlates steric/electronic descriptors (logP, molar refractivity) with biological activity. Cluster analysis groups analogs by substituent effects (e.g., para-methoxybenzyl vs. phenyl groups) . Bayesian models prioritize derivatives with high predicted activity and low toxicity using PubChem bioassay data .

Ethical and Safety Considerations

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use fume hoods for synthesis and purification due to volatile solvents (DMF, acetonitrile). Wear nitrile gloves and safety goggles; the compound may cause skin irritation (H315). Store in flame-resistant cabinets, segregated from oxidizing agents. Dispose of waste via incineration (≥1000°C) to prevent environmental release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.